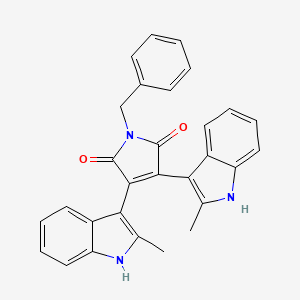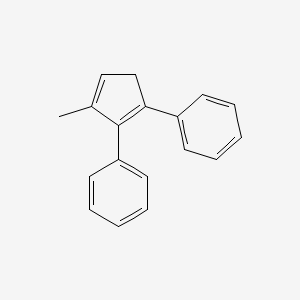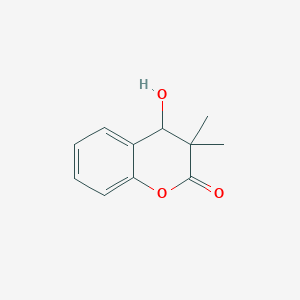
4-Hydroxy-3,3-dimethyl-3,4-dihydro-2H-1-benzopyran-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Hydroxy-3,3-dimethyl-3,4-dihydro-2H-1-benzopyran-2-one is a compound belonging to the class of benzopyrans, which are known for their diverse biological activities. This compound is a derivative of coumarin, a naturally occurring lactone found in many plants. Coumarins have been widely studied for their pharmacological properties, including anticoagulant, antimicrobial, and anticancer activities .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-Hydroxy-3,3-dimethyl-3,4-dihydro-2H-1-benzopyran-2-one can be achieved through various methods. One common approach involves the condensation of salicylaldehyde with acetone in the presence of a base, followed by cyclization to form the benzopyran ring . The reaction conditions typically include the use of a solvent such as ethanol and a base like sodium hydroxide, with the reaction being carried out at elevated temperatures.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Green chemistry principles, such as the use of environmentally friendly solvents and catalysts, are also increasingly being applied in industrial processes .
Analyse Des Réactions Chimiques
Types of Reactions
4-Hydroxy-3,3-dimethyl-3,4-dihydro-2H-1-benzopyran-2-one undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form dihydro derivatives.
Substitution: Electrophilic substitution reactions can occur at the aromatic ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens and nitrating agents are employed for substitution reactions.
Major Products Formed
The major products formed from these reactions include various substituted benzopyrans, which can exhibit different biological activities depending on the nature of the substituents .
Applications De Recherche Scientifique
4-Hydroxy-3,3-dimethyl-3,4-dihydro-2H-1-benzopyran-2-one has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential antimicrobial and antioxidant properties.
Medicine: Investigated for its anticoagulant and anticancer activities.
Industry: Employed in the production of fragrances and flavoring agents.
Mécanisme D'action
The mechanism of action of 4-Hydroxy-3,3-dimethyl-3,4-dihydro-2H-1-benzopyran-2-one involves its interaction with various molecular targets and pathways. For instance, its anticoagulant activity is attributed to the inhibition of vitamin K epoxide reductase, an enzyme involved in the synthesis of clotting factors. The compound’s antioxidant properties are due to its ability to scavenge free radicals and inhibit oxidative stress .
Comparaison Avec Des Composés Similaires
Similar Compounds
Coumarin: The parent compound, known for its anticoagulant properties.
Flavanones: Compounds with a similar benzopyran structure but different substituents, exhibiting diverse biological activities.
Benzothiadiazines: Another class of benzopyran derivatives with antihypertensive and diuretic properties.
Uniqueness
4-Hydroxy-3,3-dimethyl-3,4-dihydro-2H-1-benzopyran-2-one is unique due to its specific substitution pattern, which imparts distinct biological activities compared to other benzopyran derivatives. Its combination of hydroxyl and dimethyl groups contributes to its unique pharmacological profile .
Propriétés
Numéro CAS |
158750-70-0 |
|---|---|
Formule moléculaire |
C11H12O3 |
Poids moléculaire |
192.21 g/mol |
Nom IUPAC |
4-hydroxy-3,3-dimethyl-4H-chromen-2-one |
InChI |
InChI=1S/C11H12O3/c1-11(2)9(12)7-5-3-4-6-8(7)14-10(11)13/h3-6,9,12H,1-2H3 |
Clé InChI |
UCZPKALZHWURFV-UHFFFAOYSA-N |
SMILES canonique |
CC1(C(C2=CC=CC=C2OC1=O)O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


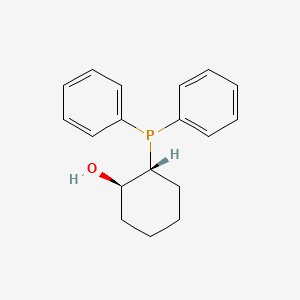
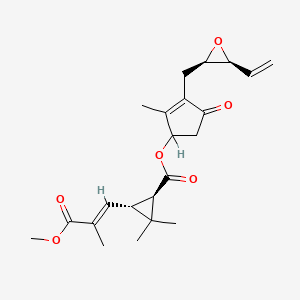
![5-[(1H-1,2,4-Triazol-1-yl)methyl]-2,3-dihydro-1H-inden-1-one](/img/structure/B14267709.png)

![4-[(4-Methylanilino)methyl]-1,3,6-triphenylpyridin-2(1H)-one](/img/structure/B14267714.png)

![2-{[2-(2-Hydroxyethanesulfonyl)ethyl]sulfanyl}ethan-1-ol](/img/structure/B14267723.png)


![1-[(3,4-Dimethoxyphenyl)methyl]-4-methylazetidin-2-one](/img/structure/B14267739.png)
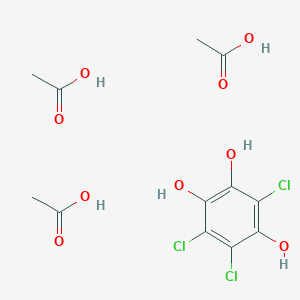
![1H-Tetrazole, 5-[4'-(bromomethyl)[1,1'-biphenyl]-2-yl]-1-(trifluoromethyl)-](/img/structure/B14267764.png)
